Cas no 175203-51-7 (1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]ethan-1-one)

1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]ethan-1-one is a specialized organic compound featuring a thiophene core functionalized with an acetyl group and a 3-hydroxy-3-methylbutynyl substituent. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic chemistry, particularly for heterocyclic and pharmaceutical applications. The presence of both hydroxyl and alkyne moieties offers versatile functionalization potential, enabling selective modifications for targeted molecular synthesis. Its well-defined stereochemistry and stability under controlled conditions enhance its utility in precision-driven reactions. Researchers favor this compound for its compatibility with cross-coupling and cyclization methodologies, facilitating the development of complex bioactive molecules.
1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]ethan-1-one structure
175203-51-7 structure
Product Name:1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]ethan-1-one
CAS No:175203-51-7
MF:C11H12O2S
MW:208.276782035828
CID:133695
PubChem ID:662091
Update Time:2025-05-20

1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl)ethanone
    • 1-[5-(3-Hydroxy-3-methylbut-1-ynyl)thien-2-yl]ethanone
    • 1-[5-(3-hydroxy-3-methylbut-1-ynyl)thiophen-2-yl]ethanone
    • Ethanone,1-[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]-
    • 1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]ethanone
    • 1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one
    • 2-acetyl-5-(3-hydroxy-3-methylbut-1-ynyl)thiophene
    • 4-(5-Acetylthien-2-yl)-2-methylbut-3-yn-2-ol
    • BUTTPARK 94\04-97
    • 1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]ethan-1-one
    • MFCD00173926
    • 1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl)ethan-1-one
    • 175203-51-7
    • 1-[5-(3-Hydroxy-3-Methyl-But-1-Ynyl)-2-Thienyl]Ethan-1-One
    • NCGC00018340-01
    • Maybridge1_004957
    • 1-(5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl)ethan-1-one
    • MLS000030407
    • 4-(5-acetylthien-2-yl)-2-methylbut-3-yn-2-ol, AldrichCPR
    • HMS2285B03
    • CS-0320806
    • SR-01000000320-2
    • W-206197
    • HMS555J07
    • AKOS005480466
    • A811871
    • SMR000038086
    • DTXSID90349798
    • BRD-K43899142-001-08-1
    • CCG-56454
    • FT-0607161
    • CHEMBL1520275
    • 1-(5-(3-hydroxy-3-methylbut-1-ynyl)thiophen-2-yl)ethanone
    • 1-[5-(3-hydroxy-3-methyl-but-1-ynyl)-2-thienyl]ethanone
    • NCGC00018340-02
    • F2167-6897
    • 4-(5-Acetylthien-2-yl)-2-methylbut-3-yn-2-ol98%
    • 4-(5-Acetylthien-2-yl)-2-methylbut-3-yn-2-ol 98%
    • MDL: MFCD00173926
    • Inchi: 1S/C11H12O2S/c1-8(12)10-5-4-9(14-10)6-7-11(2,3)13/h4-5,13H,1-3H3
    • InChI Key: PXXNKLZPFBADFO-UHFFFAOYSA-N
    • SMILES: S1C(C(C)=O)=CC=C1C#CC(C)(C)O

Computed Properties

  • Exact Mass: 208.05600
  • Monoisotopic Mass: 208.05580079g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 65.5Ų

Experimental Properties

  • Melting Point: 79-82
  • PSA: 65.54000
  • LogP: 2.07310

1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]ethan-1-one Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26
  • Hazardous Material Identification: Xi
  • Safety Term:S26-36/37/39
  • Risk Phrases:R36/37/38

1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]ethan-1-one Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]ethan-1-one Pricemore >>

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Additional information on 1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]ethan-1-one

Introduction to 1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]ethan-1-one (CAS No. 175203-51-7) and Its Emerging Applications in Chemical Biology

1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]ethan-1-one, identified by the chemical identifier CAS No. 175203-51-7, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology due to its unique molecular architecture and potential biological activities. This compound belongs to the class of thiophene derivatives, which are widely recognized for their diverse pharmacological properties and roles in medicinal chemistry. The presence of a 3-hydroxy-3-methylbut-1-yn-1-yl substituent and an ethanone moiety in its structure imparts distinct chemical and biological characteristics, making it a promising candidate for further investigation in drug discovery and therapeutic development.

The thiophene core is a heterocyclic aromatic compound that has been extensively studied for its role in various biological processes. Thiophenes and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]ethan-1-one contributes to its unique interaction with biological targets, which may underpin its potential therapeutic applications.

In recent years, there has been a growing interest in the development of novel bioactive molecules derived from thiophene scaffolds. The 3-hydroxy-3-methylbut-1-ynyl group introduces both hydrophilic and hydrophobic characteristics to the molecule, enhancing its solubility and bioavailability. This feature is particularly important in pharmaceutical applications, where drug-like properties such as solubility, permeability, and metabolic stability are critical for effective therapeutic outcomes.

One of the most compelling aspects of 1-[5-(3-hydroxy-3-methylbut-1-yn-1-y)thiophen]-2-y]ethanone is its potential as a scaffold for drug discovery. The combination of the thiophene ring with the ethanone group creates a versatile platform that can be modified further to optimize biological activity. Recent studies have demonstrated that thiophene derivatives can interact with various biological targets, including enzymes and receptors involved in disease pathways. The unique structural features of this compound make it an attractive candidate for investigating novel mechanisms of action.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid identification of bioactive molecules like 1-[5-(3-hydroxy--3-methylbut--1-yne--1-y)thiophen]-2-y]ethanone. These techniques allow researchers to predict the binding affinity and interaction patterns of compounds with biological targets, thereby accelerating the drug discovery process. The integration of experimental data with computational methods has provided valuable insights into the structure-function relationships of thiophene derivatives, paving the way for the development of more effective therapeutic agents.

The ethanone moiety in CAS No. 17520351 7 contributes to its reactivity and potential for further functionalization. This group can participate in various chemical reactions, including condensation reactions, oxidation, and reduction processes, which are commonly employed in synthetic organic chemistry. The ability to modify this moiety allows for the creation of a diverse library of derivatives with tailored biological activities.

In addition to its structural versatility, [5-(3-hydroxy--3-methylbut--yn--y)thiophen]-2-y]ethanone exhibits interesting physicochemical properties that make it suitable for pharmaceutical applications. The presence of both polar (hydroxyl) and non-polar (alkyne) functional groups enhances its solubility profile across different solvents, which is crucial for formulation development. Furthermore, the compound’s stability under various storage conditions makes it a practical candidate for industrial-scale production.

The exploration of thiophene derivatives has been further propelled by their role in developing materials with specialized properties. Beyond pharmaceutical applications, these compounds have been investigated for their potential use in organic electronics, photovoltaics, and other advanced materials. The electronic properties of thiophenes make them suitable candidates for applications in conductive polymers and organic semiconductors.

Current research efforts are focused on understanding the mechanistic basis of action for compounds like [5-(3-hydroxy--3-methylbut--yn--y)thiophen]-2-y]ethanone at the molecular level. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry have been instrumental in elucidating the structural features that contribute to their biological activity. These studies provide critical insights into how these compounds interact with biological targets and how their structures can be optimized for improved efficacy.

The growing body of evidence supporting the therapeutic potential of thiophene derivatives has spurred interest from both academic researchers and pharmaceutical companies. Collaborative efforts between chemists, biologists, and pharmacologists are essential for translating laboratory findings into clinical applications. The development pipeline includes several promising candidates that are undergoing preclinical testing to assess their safety and efficacy.

The synthesis of complex molecules like CAS No 17520351 7 requires sophisticated synthetic strategies that combine traditional organic chemistry techniques with modern methodologies such as flow chemistry and microwave-assisted synthesis. These approaches enhance efficiency and scalability while maintaining high yields and purity standards essential for pharmaceutical-grade materials.

The future prospects for [5-(3-hydroxy--3-methylbut--yn--y)thiophen]-2-y]ethanone are bright, with ongoing research aimed at expanding its applications across multiple domains. As our understanding of molecular interactions continues to evolve, new opportunities will arise for developing innovative therapies based on this versatile scaffold.

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